molecular formula C14H13N3O5 B4852413 N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B4852413
M. Wt: 303.27 g/mol
InChI Key: FKUKYTQRJZMKRX-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry and cancer research. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a tetrahydropyrimidine ring, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole derivative. The key steps include:

    Formation of Benzodioxole Derivative: The benzodioxole moiety is synthesized through a series of reactions involving the condensation of catechol with formaldehyde.

    Pyrimidine Ring Formation: The tetrahydropyrimidine ring is formed via a cyclization reaction involving urea and an appropriate diketone.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the tetrahydropyrimidine ring under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of a benzodioxole moiety and a tetrahydropyrimidine ring, which contributes to its distinct chemical properties and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-16-9(6-12(18)17(2)14(16)20)13(19)15-8-3-4-10-11(5-8)22-7-21-10/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUKYTQRJZMKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXAMIDE

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